TAS-301

Vue d'ensemble

Description

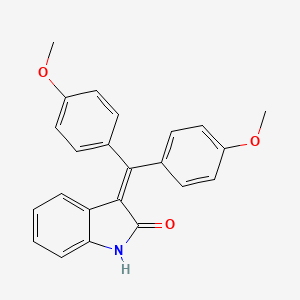

TAS-301: 3-bis-(4-méthoxyphényl)méthylène-2-indolinone , est un composé indolinone perméable aux cellules présentant des propriétés antiprolifératives significatives. Il est principalement reconnu pour sa capacité à inhiber la resténose, une affection caractérisée par le rétrécissement des vaisseaux sanguins après des procédures chirurgicales telles que l'angioplastie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de TAS-301 implique la réaction de la 4-méthoxybenzaldéhyde avec la 2-indolinone dans des conditions spécifiques pour former le produit souhaité. La réaction nécessite généralement un catalyseur et est effectuée sous une température et une pression contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle: Dans les milieux industriels, this compound est produit en utilisant une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute capacité et de mesures strictes de contrôle de la qualité pour maintenir la cohérence et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions: TAS-301 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de this compound, conduisant à la formation de dérivés oxydés.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites de this compound.

Réactifs et conditions courants:

Oxydation: Les réactifs courants incluent et .

Réduction: Les réactifs courants incluent et .

Substitution: Les réactifs courants incluent les halogènes et les agents alkylants .

Principaux produits formés:

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, y compris, mais sans s'y limiter:

Chimie: Utilisé comme réactif dans diverses réactions chimiques pour étudier sa réactivité et ses propriétés.

Biologie: Investigé pour ses effets sur les processus cellulaires, en particulier dans les cellules musculaires lisses vasculaires.

Médecine: Exploré pour ses applications thérapeutiques potentielles dans la prévention de la resténose et d'autres maladies cardiovasculaires.

Industrie: Utilisé dans le développement de nouveaux matériaux et composés avec des propriétés spécifiques

Mécanisme d'action

This compound exerce ses effets en inhibant la migration et la prolifération des cellules musculaires lisses vasculaires. Il y parvient en bloquant l'afflux de calcium indépendant du voltage et les signaux en aval tels que la voie de signalisation calcium / protéine kinase C. Cela conduit à l'induction de la protéine activatrice 1 et à l'inhibition de la réorganisation du cytosquelette .

Applications De Recherche Scientifique

TAS-301 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.

Medicine: Explored for its potential therapeutic applications in preventing restenosis and other cardiovascular diseases.

Industry: Utilized in the development of new materials and compounds with specific properties

Mécanisme D'action

TAS-301 exerts its effects by inhibiting the migration and proliferation of vascular smooth muscle cells. It achieves this by blocking voltage-independent calcium influx and downstream signals such as the calcium/protein kinase C signaling pathway. This leads to the induction of activator protein 1 and inhibition of cytoskeletal reorganization .

Comparaison Avec Des Composés Similaires

Composés similaires:

Miltefosine: Connue pour ses propriétés antiprolifératives mais diffère par son mécanisme d'action et ses principales applications.

Unicité de this compound: this compound est unique en raison de sa double action inhibitrice sur la migration et la prolifération des cellules musculaires lisses vasculaires, ce qui en fait un inhibiteur plus puissant de l'épaississement intimal par rapport à des composés similaires .

Propriétés

IUPAC Name |

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYYIJXBRWZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432401 | |

| Record name | TAS-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193620-69-8 | |

| Record name | TAS-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.